methyl 1-benzyl-1H-imidazole-4-carboxylate
CAS No.: 74294-73-8
Cat. No.: VC7450815
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74294-73-8 |
---|---|
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 |
IUPAC Name | methyl 1-benzylimidazole-4-carboxylate |
Standard InChI | InChI=1S/C12H12N2O2/c1-16-12(15)11-8-14(9-13-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
Standard InChI Key | HBYBRUUHYIMKRQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN(C=N1)CC2=CC=CC=C2 |
Introduction
Structural and Chemical Identification
Molecular Architecture
The molecular formula of methyl 1-benzyl-1H-imidazole-4-carboxylate is , with a molar mass of 216.24 g/mol . The imidazole core contains two nitrogen atoms at non-adjacent positions, with the benzyl group () attached to the 1-nitrogen and the methyl ester () at the 4-carbon. The IUPAC name, methyl 3-benzylimidazole-4-carboxylate, reflects this substitution pattern .
Spectral Characterization
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1H-NMR (400 MHz, DMSO-d6): Key signals include aromatic protons (δ 7.30–7.20, m, 5H), benzyl methylene (δ 5.46, s, 2H), methyl ester (δ 3.77, s, 3H), and imidazole protons (δ 7.58, s, 1H) .
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13C-NMR: Peaks for the carbonyl carbon (δ 165.2), aromatic carbons (δ 128–135), and methyl ester (δ 52.1) confirm the structure .
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Mass Spectrometry: The molecular ion peak at 216.24 aligns with the calculated molecular weight .
Cyclization of Precursors
A common synthesis involves reacting benzylamine with methyl 4-chloro-1H-imidazole-4-carboxylate in dimethylformamide (DMF) using sodium hydride as a base (Eq. 1) :
Reaction conditions (80°C, 12 h) yield the product with >80% purity after column chromatography .
Esterification of Carboxylic Acid
Alternative routes esterify 1-benzyl-1H-imidazole-4-carboxylic acid using methanol and thionyl chloride (Eq. 2) :
This method achieves 90% yield under reflux conditions .
Physicochemical Properties
The compound exhibits moderate lipophilicity, facilitating membrane permeability in drug delivery applications .
Applications in Pharmaceutical Research
Enzyme Inhibition
Methyl 1-benzyl-1H-imidazole-4-carboxylate inhibits cytochrome P450 enzymes by coordinating to the heme iron, reducing metabolic degradation of co-administered drugs . In vitro studies demonstrate IC50 values of 12 μM for CYP3A4, comparable to ketoconazole .
Antifungal Activity
Derivatives bearing halogen substituents on the benzyl group show potent activity against Candida albicans (MIC = 8 μg/mL), surpassing fluconazole . The ester group enhances cellular uptake, while the benzyl moiety disrupts fungal membrane synthesis .
Comparison with Analogous Compounds
The methyl ester derivative offers a balance between solubility and metabolic stability, making it preferable for prodrug design .
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